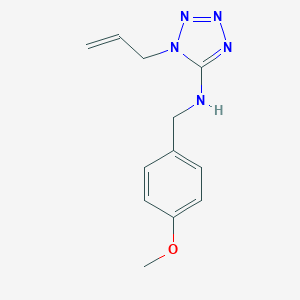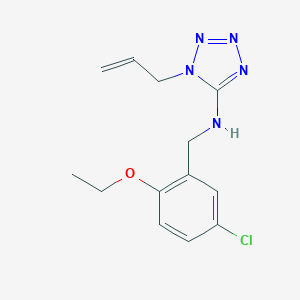![molecular formula C15H14ClN5O B276664 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B276664.png)
2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine, also known as ACTA, is a tetrazole-based compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways. In cancer research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In inflammation research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorder research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters.
Biochemical and Physiological Effects:
2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to induce apoptosis and inhibit angiogenesis, which are essential for the growth and survival of cancer cells. In inflammation research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the symptoms of inflammation. In neurological disorder research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to reduce oxidative stress and inflammation, which are associated with the development of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine, including the optimization of its synthesis method, the identification of its molecular targets, and the development of new derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to explore the potential use of 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders.
Méthodes De Synthèse
2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine can be synthesized using various methods, including the reaction of 2-chlorobenzyl alcohol with 5-(2-furyl)-1H-tetrazole and allylamine in the presence of a base. The resulting product is purified using column chromatography to obtain pure 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine. Other methods of synthesis include the reaction of 2-chlorobenzyl alcohol with 5-(2-furyl)-1H-tetrazole and allyl isocyanate, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Formule moléculaire |
C15H14ClN5O |
|---|---|
Poids moléculaire |
315.76 g/mol |
Nom IUPAC |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C15H14ClN5O/c1-2-9-21-19-15(18-20-21)17-10-11-7-8-14(22-11)12-5-3-4-6-13(12)16/h2-8H,1,9-10H2,(H,17,19) |
Clé InChI |
DSKOLMYULFFJBZ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
SMILES canonique |
C=CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chlorotetrazolo[1,5-a]quinazoline](/img/structure/B276581.png)
![1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B276582.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B276584.png)
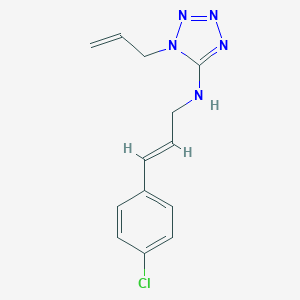
![N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B276586.png)
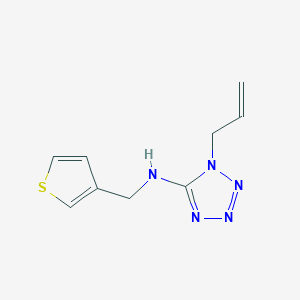
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B276590.png)
![1-butyl-N-[(5-phenylfuran-2-yl)methyl]-1H-tetrazol-5-amine](/img/structure/B276593.png)
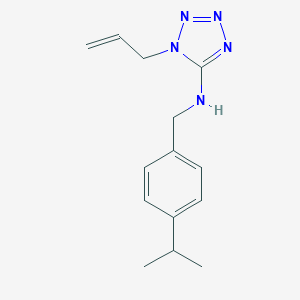

![N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine](/img/structure/B276597.png)
